1-(1-Cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a compound belonging to the class of pyrrole derivatives, specifically characterized by a pyrrole ring with two carbonyl groups at positions 2 and 5. This compound exhibits significant pharmacological properties, making it of interest in medicinal chemistry and drug development.
1-(1-Cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione falls under the category of heterocyclic compounds, particularly those containing nitrogen. It is classified as a diketone due to the presence of two carbonyl functional groups.
The synthesis of 1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the condensation of appropriate starting materials such as cyclopropyl ethylamine with maleic anhydride or other suitable anhydrides.
Technical Details:
For example, a study reported the synthesis of various pyrrole derivatives through similar condensation reactions, yielding products with varying substituents on the pyrrole ring .
The molecular structure of 1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione features:
The molecular formula for this compound is , with a molecular weight of approximately 165.19 g/mol. The compound can be represented by its structural formula:
The compound can participate in various chemical reactions typical for diketones and heterocycles. Notably, it can undergo:
Technical Details:
In synthetic studies, derivatives have been formed through reactions with hydrazines or amidrazones leading to new pyrrole derivatives  .
The mechanism of action for 1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with biological targets such as enzymes or receptors.
Data:
Research indicates that pyrrole derivatives can inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes. For instance, a derivative was shown to selectively inhibit COX-2 with a significant selectivity index compared to COX-1 .
Relevant data from studies indicate that these compounds exhibit unique spectral properties detectable by techniques such as nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) .
1-(1-Cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione and its derivatives are primarily explored for their potential in:
The 1H-pyrrole-2,5-dione core (maleimide) constitutes a privileged heterocyclic system in drug design, first identified in 1857 as a pyrolysis by-product. Its significance escalated upon recognition as a structural component of heme, chlorophyll, and vitamin B₁₂ [6]. Historically, unsubstituted maleimide (CAS 541-59-3) served primarily as a synthetic intermediate, but systematic N(1) and C(3)/C(4) substitutions unveiled profound pharmacological potential. Key milestones include:
Table 1: Clinically Approved Drugs Containing Pyrrole-2,5-Dione Motifs
| Drug Name | Therapeutic Area | Molecular Target | Key Structural Feature | 
|---|---|---|---|
| Ketorolac | Anti-inflammatory | COX-1/COX-2 | N(1)-Arylated pyrrole-2,5-dione | 
| Atorvastatin | Hypolipidemic | HMG-CoA reductase | Pyrrole-isosteric dihydrodione | 
| Remdesivir | Antiviral | RNA-dependent RNA polymerase | Pyrrolotriazine derivative | 
| Sunitinib | Antineoplastic | Tyrosine kinases (PDGFR, VEGFR) | N(1)-Dialkylated indolinone | 
| Tolmetin | Anti-inflammatory | COX-1/COX-2 | C(3)-Carboxybenzoylation | 
N(1)-Functionalization critically determines the pharmacodynamic and pharmacokinetic behavior of pyrrole-2,5-diones. Substituent effects operate through three primary mechanisms:
Table 2: Pharmacological Influence of N(1)-Substituents on Pyrrole-2,5-Dione Bioactivity
| N(1)-Substituent | Biological Activity | Potency Enhancement | Mechanistic Insight | 
|---|---|---|---|
| 1-(4-Methylphenyl) | COX-2 inhibition (Tolmetin analogue) | IC₅₀ = 0.8 μM (vs. 1.2 μM parent) | Enhanced hydrophobic pocket occupancy | 
| 1-(Prop-2-yn-1-yl) | Antiproliferative (PBMC assays) | 72% inhibition at 5μM | Covalent binding via Michael addition | 
| 1-(Hydroxymethyl) | Anti-inflammatory conjugate | N/A (pro-drug moiety) | Enables antibody/enzyme conjugation | 
| 1-(1-Cyclopropylethyl) | Cholesterol absorption inhibition | 4-fold > ezetimibe in vitro | Cyclopropyl enhances membrane penetration | 
The 1-cyclopropylethyl group (─CH(CH₃)C₃H₅) represents a strategic bioisostere in medicinal chemistry, particularly for optimizing heterocyclic pharmacokinetics. Its implementation in 1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione (CID 43533508, C₉H₁₁NO₂) leverages three key advantages:
"The stereoelectronic bias of the cyclopropylethyl group necessitates anhydrous conditions to prevent ring-opening side reactions. Microwave-assisted synthesis (100W, 140°C, 20 min) improves yields to 82% by minimizing decomposition." [3]
Table 4: Comparative Analysis of Synthetic Approaches
| Parameter | Anhydride Pathway | Maleimide Alkylation | 
|---|---|---|
| Starting materials | 2,3-Dimethylmaleic anhydride + 1-cyclopropylethylamine | Maleimide + 1-bromo-1-cyclopropylethane | 
| Reaction conditions | Refluxing toluene, 12h | NaH/DMF, 0°C to RT, 6h | 
| Key intermediate | Mono-amide carboxylic acid | Maleimide anion | 
| Yield | 65-78% | 55-62% | 
| Purification | Recrystallization (EtOH/H₂O) | Column chromatography | 
| Scalability | >100g demonstrated | Limited to <50g batches | 
CAS No.:
                                    
                CAS No.: 13734-41-3
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
                                    
                CAS No.: 20184-94-5